molecular formula C7H4Cl2INO B12605294 N-(2,4-Dichloro-5-iodophenyl)formamide CAS No. 647025-66-9

N-(2,4-Dichloro-5-iodophenyl)formamide

Cat. No.: B12605294
CAS No.: 647025-66-9
M. Wt: 315.92 g/mol
InChI Key: KBQNUJHVOXNGSY-UHFFFAOYSA-N
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Description

N-(2,4-Dichloro-5-iodophenyl)formamide is an organic compound with the molecular formula C7H4Cl2INO It is characterized by the presence of two chlorine atoms, one iodine atom, and a formamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichloro-5-iodophenyl)formamide typically involves the reaction of 2,4-dichloro-5-iodoaniline with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2,4-Dichloro-5-iodoaniline} + \text{Formic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichloro-5-iodophenyl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,4-Dichloro-5-iodophenyl)formamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dichloro-5-iodophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with target molecules, while the halogen atoms may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)formamide
  • N-(2,5-Dichloro-4-iodophenyl)formamide
  • N-(3,4-Dichloro-5-iodophenyl)formamide

Uniqueness

N-(2,4-Dichloro-5-iodophenyl)formamide is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

647025-66-9

Molecular Formula

C7H4Cl2INO

Molecular Weight

315.92 g/mol

IUPAC Name

N-(2,4-dichloro-5-iodophenyl)formamide

InChI

InChI=1S/C7H4Cl2INO/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-3H,(H,11,12)

InChI Key

KBQNUJHVOXNGSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Cl)NC=O

Origin of Product

United States

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